molecular formula C8H11N B130908 2-Methylbenzylamine CAS No. 89-93-0

2-Methylbenzylamine

Cat. No. B130908
CAS RN: 89-93-0
M. Wt: 121.18 g/mol
InChI Key: CJAAPVQEZPAQNI-UHFFFAOYSA-N
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Description

2-Methylbenzylamine is a chemical compound that serves as a key intermediate or structural motif in various chemical syntheses and pharmaceutical research. It is a substituted benzylamine where the benzyl group is further modified by the addition of a methyl group at the ortho position relative to the amine functionality.

Synthesis Analysis

The synthesis of compounds related to 2-methylbenzylamine involves various strategies. For instance, the preparation of new trifluoromethyl substituted tri- and tetracyclic heterocycles with Peganin skeleton from a methyl 3,3,3-trifluoropyruvate / 2-aminobenzylamine adduct demonstrates the utility of 2-methylbenzylamine derivatives in constructing complex heterocyclic structures . Additionally, the synthesis of chiral o-aminobenzylamines through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene]sulfinamides indicates the potential for creating enantioselective compounds using 2-methylbenzylamine as a starting material .

Molecular Structure Analysis

The molecular structure of 2-methylbenzylamine derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the crystal structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate was determined, revealing the impact of steric repulsion from the optically active amine on the symmetry of the complex . This kind of structural analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.

Chemical Reactions Analysis

2-Methylbenzylamine and its derivatives participate in a variety of chemical reactions. The compound has been used in the synthesis of antirhinovirus agents, where the introduction of different substituents at the 2-position of the benzyl group affects the antiviral activity . Furthermore, the intramolecular C–H···O hydrogen bond in lactams derived from α-methylbenzylamine has been studied, providing insights into the stabilizing role of such interactions in cyclic amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbenzylamine derivatives are influenced by their molecular structure. For instance, the presence of an intramolecular hydrogen bond can affect the boiling point, solubility, and stability of the compound . Additionally, the synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine using a coupled reaction system showcases the importance of chirality in the physical properties and biological activity of these molecules .

Scientific Research Applications

  • Chiral Auxiliary in Enantiodivergent Synthesis

    • 2-Methylbenzylamine has been utilized as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline alkaloids, demonstrating its utility in producing enantiomerically pure compounds (Ziółkowski et al., 1999).
  • Synthesis of Enantioenriched Compounds

    • The compound has been used in the synthesis of enantioenriched 4-thiazolidinone, indicating its role in facilitating chemoselective processes in organic synthesis (Hansen et al., 1996).
  • Resolution Protocol for Derivatives

    • A resolution protocol for 2′-halo-α-methylbenzylamines using mandelic acid shows the compound's application in the resolution of derivatives to high degrees of purity (Klingensmith et al., 2007).
  • Stabilizing Role in Cyclic Amides

    • Studies on cyclic amides derived from α-methylbenzylamine have explored its stabilizing role due to intramolecular hydrogen bonding, which is significant in understanding spatial arrangement in solution and solid state (Sandoval‐Lira et al., 2015).
  • Synthesis of Beta2-Amino Acids

    • It has been used in the efficient synthesis of enantiomerically pure beta2-amino acids, indicating its importance in the field of peptide synthesis (Lee et al., 2003).
  • Enantioselective Catalysis

    • The compound's derivative was effective in catalyzing the enantioselective ethylation of aryl aldehydes, showcasing its potential in asymmetric synthesis (Liu et al., 2001).
  • Influence on Monoamine Oxidase

    • Research on stereoisomers of 2,3-dichloro-alpha-methylbenzylamine has shed light on their influence on monoamine oxidase, providing insights into neurochemical processes (Fuller and Hemrick-Luecke, 1978).
  • Synthesis of Heterocycles with Peganin Skeleton

    • Its addition to methyl trifluoropyruvate resulted in the synthesis of new fluorinated tricyclic and tetracyclic heterocycles, emphasizing its role in heterocyclic chemistry (Dolenský et al., 1996).
  • Green Hydrogen Source in Dynamic Kinetic Resolution

    • The use of 2-methylbenzylamine in a dynamic kinetic resolution process with a green hydrogen source highlights its role in environmentally friendly synthetic processes (Miranda et al., 2014).
  • Chiral Derivatizing Agent in NMR Spectroscopy

    • Its application as a chiral derivatizing agent for determining the enantiomeric composition of certain compounds using NMR spectroscopy has been documented (Uccello-Barretta et al., 2000).

Safety And Hazards

2-Methylbenzylamine is a combustible liquid and causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

(2-methylphenyl)methanamine
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InChI

InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
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InChI Key

CJAAPVQEZPAQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID3059000
Record name Benzenemethanamine, 2-methyl-
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methylbenzylamine
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Product Name

2-Methylbenzylamine

CAS RN

89-93-0
Record name 2-Methylbenzylamine
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Record name Benzenemethanamine, 2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
RW Ransom, RC Kammerer, AK Cho - Molecular Pharmacology, 1982 - ASPET
Xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine), a nitrogen mustard that irreversibly inhibits norepinephrine uptake, cyclizes in solution to form an aziridinium ion. The first-…
Number of citations: 24 molpharm.aspetjournals.org
A Batsanov, JC Cole, MR Crampton, J Hamid… - Journal of the …, 1994 - pubs.rsc.org
Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. The Formation and Crystal Structures of 2,2 Page 1 J. CHEM. soc. PERKIN TRANS. 2 1994 42 1 …
Number of citations: 16 pubs.rsc.org
RW Ransom, RC Kammerer… - Journal of Labelled …, 1983 - Wiley Online Library
… Xylamine [N‐(2‐chloroethyl)‐N‐ethyl‐2‐methylbenzylamine], an irreversible inhibitor of … Carrier N‐(2‐hydroxyethyl)‐N‐ethyl‐2‐methylbenzylamine was added to the crude tritiated …
MM Hansen, AR Harkness, VV Khau, MJ Martinelli… - Tetrahedron …, 1996 - Elsevier
… of LY213829 utilizing 2-methylbenzylamine in formation of the 4-… Despite our concern that 2-methylbenzylamine would … and (R)-2-methylbenzylamine in toluene at reflux to afford a 1:1 …
Number of citations: 20 www.sciencedirect.com
YC Jean, HJ Ache - The Journal of Physical Chemistry, 1977 - ACS Publications
Positron lifetime measurements were performed in the optical isomers of six organic chiral molecules, such as 2-methylbutanol, 2-aminobutanol, octanol-2,-methylbenzylamine, carvone…
Number of citations: 24 pubs.acs.org
J Wangaǂ, Y Zhaiaǂ, Y Wangaǂ, H Yua, W Zhao… - scholar.archive.org
… (5j): The reaction of 2-methylbenzylamine oxidation (121 mg, 1.0 mmol) under the optimized condition under 60 oC for 24 h. The crude reaction mixture followed by purification by …
Number of citations: 0 scholar.archive.org
A Barkow, S Pilotek… - European Mass …, 1995 - journals.sagepub.com
… In the case of a rate determining last step as established for the 1,4-elimination of NH3 from the molecular ions of 2-methylbenzylamine 8 the absence of a reversed activation energy …
Number of citations: 22 journals.sagepub.com
C Zhang, Y Maeda, N Shirai, Y Sato - Journal of the Chemical Society …, 1997 - pubs.rsc.org
… 3a, N-cyanomethyl-N-methyl-2-methylbenzylamine 7a, N-(2-cyanoethyl)N-methylbenzylamine8 8a and N-methyl-N-trimethylsilylmethyl-α-cyano-2-methylbenzylamine 11a, which were …
Number of citations: 7 pubs.rsc.org
S Howard-Butcher, CD Blaha, RF Lane - Journal of Pharmacology and …, 1985 - ASPET
… The effects of xylamine (N-2-chloroethyl-N-ethyl-2-methylbenzylamine) on tissue content and extracellular concentration of catecholamines in the rat brain were examined after systemic …
Number of citations: 21 jpet.aspetjournals.org
JB Fischer, AK Cho - Journal of Pharmacology and Experimental …, 1982 - ASPET
… Xylamine (N-2-chloroethyl-N-ethyl-2-methylbenzylamine) at 10 microM irreversibly inhibits [3H]NE uptake in cultured SCG by 85% in 30 min, uptake being measured after washing …
Number of citations: 26 jpet.aspetjournals.org

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